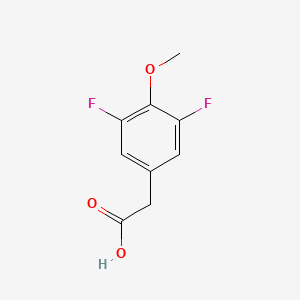

3,5-Difluoro-4-methoxyphenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluoro-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxyphenylacetic acid typically involves the introduction of fluorine atoms and a methoxy group onto a phenylacetic acid backbone. One common method involves the fluorination of 4-methoxyphenylacetic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxyphenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of difluoromethoxybenzoic acids or ketones.

Reduction: Formation of difluoromethoxybenzyl alcohols.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-methoxyphenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxyphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Difluorophenylacetic acid

- 4-Methoxyphenylacetic acid

- 3-Fluoro-4-methoxyphenylacetic acid

Comparison

3,5-Difluoro-4-methoxyphenylacetic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to 3,5-Difluorophenylacetic acid, the methoxy group in this compound can enhance its solubility and potentially its biological activity. Compared to 4-Methoxyphenylacetic acid, the fluorine atoms in this compound can increase its metabolic stability and binding affinity to molecular targets.

Biological Activity

3,5-Difluoro-4-methoxyphenylacetic acid (DFMPAA) is a fluorinated derivative of phenylacetic acid noted for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems.

DFMPAA has the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol. Its structure features two fluorine atoms and a methoxy group, which significantly influence its reactivity and biological interactions.

Enzyme Interactions

DFMPAA has been shown to interact with various enzymes, influencing their activity and stability. For instance, it can bind to the active sites of enzymes involved in metabolic pathways, modulating their catalytic functions. The presence of fluorine enhances binding affinity, potentially leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The compound affects cellular processes by altering cell signaling pathways and gene expression. Studies indicate that DFMPAA can modify the expression of genes associated with metabolism, thereby impacting overall cellular metabolism. This modulation can lead to significant changes in cellular function, including apoptosis and proliferation .

Dosage-Dependent Effects

Research indicates that the biological effects of DFMPAA are dosage-dependent in animal models. Lower doses may promote beneficial metabolic effects, while higher doses can result in toxicity or adverse reactions. This threshold effect underscores the importance of dosage in therapeutic applications .

Study on Metabolic Pathways

In a study examining the effects of DFMPAA on metabolic pathways, researchers found that treatment with the compound led to increased expression of genes involved in fatty acid metabolism. This suggests a potential role for DFMPAA in metabolic disorders related to lipid metabolism .

Toxicological Assessment

A toxicological assessment highlighted that while DFMPAA exhibits some beneficial effects at lower concentrations, higher doses resulted in significant cytotoxicity in cultured cells. This finding emphasizes the need for careful consideration of dosage when exploring therapeutic uses .

Comparative Analysis

To better understand DFMPAA's unique properties, it is useful to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 3-Fluoro-4-methoxyphenylacetic acid | Lacks one fluorine atom | May exhibit different reactivity |

| 4-Methoxyphenylacetic acid | No fluorine atoms | Different biological activity |

| 3,5-Difluoro-4-methoxybenzoic acid | Carboxylic acid group directly attached | Different chemical properties |

This table illustrates how the substitution pattern and functional groups contribute to the distinct reactivity and biological activities of these compounds.

The mechanism by which DFMPAA exerts its biological effects involves binding to specific biomolecules, which alters enzyme activity and gene expression. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name |

2-(3,5-difluoro-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHCPLGBJGKJGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590632 |

Source

|

| Record name | (3,5-Difluoro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-74-4 |

Source

|

| Record name | (3,5-Difluoro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.